4-formylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of isoindolinone derivatives, including compounds structurally related to "4-formylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate," has been reported using various methods. For example, a solvent-free synthesis of isoindolone derivatives was achieved by the fusion of certain carbonyl cyclohexanecarboxylic acid with amino acids, showcasing a straightforward method for producing these compounds (Csende, Jekő, & Porkoláb, 2011). Another notable synthesis method involves the three-component reaction of 2-formylbenzoic acid, primary amines, and trialkyl phosphites using propylphosphonic anhydride (T3P®) as a condensing agent, indicating a practical approach for creating a wide range of isoindolinone derivatives (Milen et al., 2016).
Molecular Structure Analysis
The molecular structure of isoindolinone derivatives is often elucidated using a combination of spectroscopic techniques, including IR, NMR (1H, 13C), and sometimes X-ray crystallography. These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions within these compounds. For example, studies on chalcone derivatives related to the chemical structure of interest have contributed significantly to understanding the molecular configurations and structural characteristics of such compounds (Salian et al., 2018).
Scientific Research Applications
Bioremediation
One significant application is in the field of bioremediation. Laccase from Fusarium incarnatum UC-14, for instance, has been used in the biodegradation of Bisphenol A (BPA), an environmental pollutant. The study found that laccase hosted in reverse micelles could eliminate a high percentage of BPA, indicating the potential of this approach in treating environmental pollutants (Chhaya & Gupte, 2013).
Drug Polymorphism
Another application is in drug polymorphism. Research has been conducted to study dimorphic pharmaceutical compounds and select a form for development. This involves detailed characterization and analysis of different polymorphic forms of a compound, as seen in the study of a specific thiazolyl compound (Katrincic et al., 2009).
Mechanisms of Endocrine Disruptors
The compound also plays a role in understanding the mechanisms of endocrine disruptors like BPA. Studies have focused on the mechanistic basis of BPA action in various models, providing insights into its impact on reproductive and developmental health (Wetherill et al., 2007).
Visualization of Bacteria
In microbiology, the compound is used in techniques for visualizing bacteria. For example, the redox dye CTC, when reduced, forms a fluorescent compound that accumulates intracellularly, enabling direct visualization of respiring bacteria (Rodriguez et al., 1992).
Lignin Degradation
Research on lignin, a complex plant polymer, has also utilized derivatives of this compound. Studies on the acid treatment of birch lignin have led to the formation of specific phenylpropanones, contributing to our understanding of lignin structure and degradation (Li, Lundquist, & Stenhagen, 1996).
Glucocerebroside Synthetase Inhibition
The compound has been studied for its role in inhibiting glucocerebroside synthetase, an enzyme involved in lipid metabolism. This is particularly important for understanding certain lipid storage disorders (Inokuchi & Radin, 1987).
Novel Chemical Syntheses
It has been used in novel chemical syntheses, such as the one-pot reaction to create benzimidazole-fused 1,4-diazepine-5-ones, demonstrating its versatility in organic chemistry (Ghandi, Zarezadeh, & Taheri, 2011).
N-Formylation Reactions
The compound is also significant in N-formylation reactions, useful in synthesizing a range of N-formamides, N-formylanilines, and N-formylpeptides, as seen in the study involving formyloxyacetoxyphenylmethane (Chapman et al., 2017).
properties
IUPAC Name |
(4-formylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-11(18(23)24-13-8-6-12(10-20)7-9-13)19-16(21)14-4-2-3-5-15(14)17(19)22/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHBUNFSFHQHGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)C=O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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